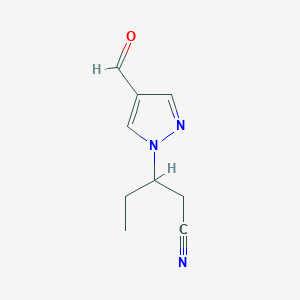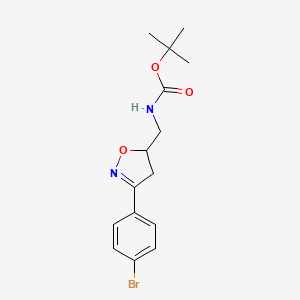
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2. It is a derivative of piperidine and pyrrolidine, featuring a benzyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride typically involves the catalytic hydrogenation of pyrrolylpyridine. The process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out in methanol with the presence of hydrochloric acid (HCl) to ensure complete hydrogenation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable nature of the synthetic route mentioned above suggests that it can be adapted for larger-scale production. The use of palladium on carbon as a catalyst and the availability of starting materials make this process feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound.
Scientific Research Applications
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)piperidine: A structurally similar compound with a pyrrolidine ring attached to the piperidine ring.
1-Benzylpiperidine: A compound with a benzyl group attached to the nitrogen atom of the piperidine ring.
3-(1-Benzylpyrrolidin-2-yl)piperidine: A derivative with a different substitution pattern on the pyrrolidine ring.
Uniqueness
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H26Cl2N2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(1-benzylpyrrolidin-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-5-14(6-3-1)12-18-10-8-16(13-18)15-7-4-9-17-11-15;;/h1-3,5-6,15-17H,4,7-13H2;2*1H |
InChI Key |
LVGDHRPZBZXOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCN(C2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)

![3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11786008.png)




![6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786045.png)



![7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B11786080.png)


